Cas no 19716-61-1 (8-Oxocoptisine)

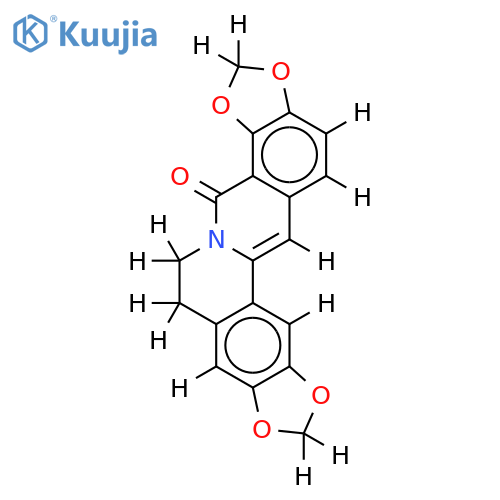

8-Oxocoptisine structure

商品名:8-Oxocoptisine

8-Oxocoptisine 化学的及び物理的性質

名前と識別子

-

- 2,3,9,10-dimethylenedioxy-8-oxoprotoberberine

- 5,6-dihydro-2,3,9,10-di(methylenedioxy)-8H-dibenzo[a,g]quinolizin-8-one

- 6,7-Dihydro-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isochino[3,2-a]isochinolin-4-on

- 6,7-dihydro-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isoquino[3,2-a]isoquinolin-4-one

- 8-oxo-coptisine

- coptisin-8-one

- 8-Oxycoptisine

- 8-Oxocoptisine

- BDBM50131223

- E88595

- MS-25070

- DTXSID901317158

- 5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one

- CHEMBL3612189

- SCHEMBL16168521

- 6,7-Dihydro-4H-[1,3]dioxolo[4',5':7,8]isoquinolino[3,2-a][1,3]dioxolo[4,5-g]isoquinolin-4-one

- 19716-61-1

- HY-N8346

- PD150673

- CS-0143435

- AC-35042

- AKOS040760162

- FT-0777687

- DA-70386

- 5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0(2),(1)?.0?,?.0(1)?,(2)(3).0(1)?,(2)?]tetracosa-1(24),2,4(8),9,15,20,22-heptaen-14-one

-

- インチ: 1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2

- InChIKey: UCAFJBSQKXVPDX-UHFFFAOYSA-N

- ほほえんだ: O1C([H])([H])OC2=C1C([H])=C1C(=C2[H])C([H])([H])C([H])([H])N2C(C3C4=C(C([H])=C([H])C=3C([H])=C21)OC([H])([H])O4)=O

計算された属性

- せいみつぶんしりょう: 335.07937252 g/mol

- どういたいしつりょう: 335.07937252 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 0

- 複雑さ: 621

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- ぶんしりょう: 335.3

- トポロジー分子極性表面積: 57.2

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.61±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 283-285 ºC

- ようかいど: Insuluble (2.9E-4 g/L) (25 ºC),

8-Oxocoptisine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1142-1 mg |

8-Oxycoptisine |

19716-61-1 | 96.64% | 1mg |

¥1217.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1142-10 mg |

8-Oxycoptisine |

19716-61-1 | 96.64% | 10mg |

¥3987.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1142-50 mg |

8-Oxycoptisine |

19716-61-1 | 96.64% | 50mg |

¥9987.00 | 2022-04-26 | |

| TargetMol Chemicals | TN1142-5 mg |

8-Oxocoptisine |

19716-61-1 | 98% | 5mg |

¥ 2,530 | 2023-07-11 | |

| TargetMol Chemicals | TN1142-5mg |

8-Oxocoptisine |

19716-61-1 | 96.64% | 5mg |

¥ 2350 | 2024-07-20 | |

| Ambeed | A704184-1mg |

6,7-Dihydro-4H-[1,3]dioxolo[4',5':7,8]isoquinolino[3,2-a][1,3]dioxolo[4,5-g]isoquinolin-4-one |

19716-61-1 | 98% | 1mg |

$75.0 | 2025-03-04 | |

| A2B Chem LLC | AE94515-1mg |

8-Oxocoptisine |

19716-61-1 | ≥98% | 1mg |

$84.00 | 2024-04-20 | |

| A2B Chem LLC | AE94515-5mg |

8-Oxocoptisine |

19716-61-1 | ≥98% | 5mg |

$309.00 | 2024-04-20 | |

| TargetMol Chemicals | TN1142-1mg |

8-Oxocoptisine |

19716-61-1 | 96.64% | 1mg |

¥ 948 | 2024-07-20 | |

| TargetMol Chemicals | TN1142-50mg |

8-Oxocoptisine |

19716-61-1 | 96.64% | 50mg |

¥ 7930 | 2024-07-20 |

8-Oxocoptisine 関連文献

-

Kunming Zhang,Guangli Yan,Aihua Zhang,Hui Sun,Xijun Wang RSC Adv. 2017 7 28876

-

Jadel M. Kratz,Ulrike Grienke,Olaf Scheel,Stefan A. Mann,Judith M. Rollinger Nat. Prod. Rep. 2017 34 957

-

K. W. Bentley Nat. Prod. Rep. 1993 10 449

-

Yanfei Liu,Shuo Long,Shanshan Zhang,Yifu Tan,Ting Wang,Yuwei Wu,Ting Jiang,Xiaoqin Liu,Dongming Peng,Zhenbao Liu RSC Adv. 2021 11 17611

19716-61-1 (8-Oxocoptisine) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19716-61-1)8-Oxocoptisine

清らかである:99%

はかる:5mg

価格 ($):214.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:19716-61-1)8-Oxycoptisine

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ